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Compound of Interest

Compound Name: Dracoflavan C1

CAS No.: 194794-49-5

Cat. No.: B1649316

Get Quote

Executive Summary
Dracoflavans (e.g., Dracoflavans A–D) represent a highly complex class of flavonoids—

specifically A-type deoxyproanthocyanidins and secotriflavanoids—isolated primarily from the

resin of Daemonorops draco (Dragon's Blood)[1][2]. While these compounds are of high

interest for their anti-inflammatory, antimicrobial, and antioxidant properties[3][4], their structural

elucidation is notoriously difficult. This application note provides a field-proven, self-validating

Nuclear Magnetic Resonance (NMR) protocol designed to unambiguously resolve the rigid 2,8-

dioxabicyclo[3.3.1]nonane skeleton and interflavan linkages characteristic of dracoflavans[5].

The Structural Challenge: A-Type
Deoxyproanthocyanidins
Unlike standard B-type proanthocyanidins that feature a single C4–C8 (or C4–C6) interflavan

bond, A-type dracoflavans possess an additional ether linkage (typically C2–O–C7 or C2–O–

C8), forming a complex ketal bridge[5][6]. Because the C-2 ketal carbon is quaternary and

lacks directly attached protons, traditional 1D 13 C and 2D HSQC NMR experiments are

insufficient for complete assignment. Elucidation requires a meticulously optimized 2D HMBC
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strategy to trace long-range scalar couplings across the ether bridge[7], coupled with advanced

stereochemical profiling to differentiate closely related diastereomers[2].
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Workflow for the isolation and NMR-based structural elucidation of Dracoflavans.
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Experimental Protocol: Sample Preparation &
Acquisition
Causality & Expert Insight: Dracoflavans are highly sensitive to aerial oxidation, which can lead

to the formation of endoperoxides or degradation into complex spiro-hexadienone derivatives

like dragonbloodins[3][8]. Therefore, sample preparation must strictly minimize oxygen

exposure. Furthermore, polyphenols tend to aggregate in non-polar solvents, causing line

broadening. We recommend Acetone- d6​or Methanol- d4​to disrupt intermolecular hydrogen

bonding and yield sharp resonances.

Step-by-Step Methodology
Sample Dissolution: Dissolve 2–5 mg of purified dracoflavan in 600 μL of degassed Acetone-

d6​under an inert nitrogen atmosphere.

Filtration: Pass the solution through a 0.22 μm PTFE syringe filter directly into a high-quality

5 mm NMR tube.

Self-Validation Check: Acquire a preliminary 1D 1 H spectrum (8 scans). The solvent

residual peak full-width at half-maximum (FWHM) must be < 1.0 Hz. Broader peaks

indicate paramagnetic impurities or aggregation, requiring re-filtration or solvent exchange.

1D Acquisition: Acquire 1 H (ns=32, d1=2s) and 13 C (ns=1024, d1=2s) spectra at 298 K on

a 500 MHz or higher spectrometer equipped with a CryoProbe.

2D HSQC (Multiplicity-Edited): Acquire with 1JCH​optimized to 145 Hz. This differentiates

CH/CH 3​(positive) from CH 2​(negative), which is crucial for identifying the C-3 and C-4

protons of the flavan core.

2D HMBC: Acquire with the long-range coupling delay optimized for nJCH​=8 Hz.

Self-Validation Check: Verify that known intra-ring correlations (e.g., A-ring protons to C-

5/C-7) are robustly visible. If these are missing, the interflavan correlations will not be

detectable; increase the number of scans (ns=64 or 128) or adjust the long-range delay.

2D ROESY: Acquire with a spin-lock mixing time of 200–300 ms.
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Causality: For mid-sized molecules like dimeric/trimeric dracoflavans (MW 500–800 Da),

the NOE correlation time ( ωτc​) often approaches 1, resulting in zero NOESY cross-peak

intensity. ROESY guarantees positive cross-peaks regardless of molecular weight,

ensuring reliable stereochemical assignment.

Data Interpretation & Resonance Assignment
The assembly of the dracoflavan skeleton relies on identifying the monomeric units and

subsequently mapping the interflavan linkages.

Table 1: Diagnostic NMR Chemical Shifts and Key Correlations for A-Type Dracoflavans

Structural Motif Nucleus
Typical Shift Range
(ppm)

Key 2D NMR
Correlations
(Causality)

A-Type Ketal (C-2) 13 C 95.0 – 100.0

HMBC from H-4, H-3,

and B-ring H-2'/6'

confirms the 2,8-

dioxabicyclo[3.3.1]non

ane core[5].

Interflavan Bridge (C-

4)
1 H / 13 C 2.6 – 3.0 / 28.0 – 35.0

HMBC to C-8 (lower

unit) establishes the

C4–C8 linkage[2].

Flavan C-3 1 H / 13 C 2.0 – 2.5 / 25.0 – 30.0

COSY to H-4; ROESY

to H-2' dictates

relative

stereochemistry.

Aromatic A-Ring 1 H 5.8 – 6.2

Meta-coupled

doublets ( J≈2 Hz)

indicate a

phloroglucinol-type

substitution pattern.

Step-by-Step Assembly Logic
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Monomer Identification: Use COSY to trace the continuous spin systems of the C-rings (H-3

to H-4) and B-rings (H-2' through H-6').

Ketal Bridge Assignment: Locate the characteristic quaternary carbon signal at δC​95–100

ppm. In dracoflavans, this is the C-2 ketal carbon[6][7]. Use HMBC to observe cross-peaks

from the upper unit's H-3 and H-4, proving the closure of the C-ring.

Interflavan Linkage: The defining feature of the A-type linkage is the connection between the

upper and lower flavan units. Look for an HMBC correlation from the upper unit's H-4 ( δH​

~2.8 ppm) to the lower unit's A-ring carbons (typically C-8 at δC​~105 ppm)[2][6].

Stereochemical Profiling & Orthogonal Validation
The relative configuration of the chiral centers (C-2, C-3, C-4) is determined via ROESY. For

instance, a strong ROESY cross-peak between H-4 and H-3 indicates a cis relationship, while

its absence suggests trans. Because dracoflavans often exist as diastereomeric pairs (e.g.,

Dracoflavan B1 and B2)[2], careful integration of these ROESY signals is mandatory to prevent

misassignment.

Orthogonal Validation: While NMR provides the planar structure and relative stereochemistry,

absolute configuration must be orthogonally validated. Electronic Circular Dichroism (ECD) is

the gold standard for polyphenols; comparing experimental ECD spectra with Time-Dependent

Density Functional Theory (TDDFT) calculated spectra confirms the absolute stereocenters[1].

If stable crystals can be formed, Single-Crystal X-Ray Diffraction provides the ultimate

validation[8].
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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